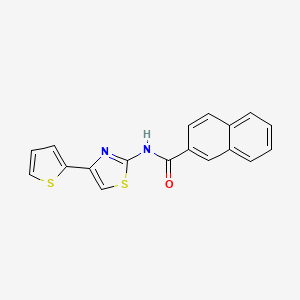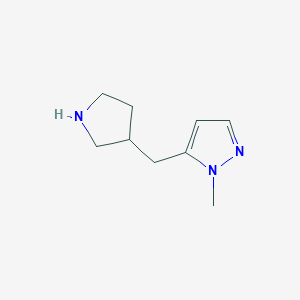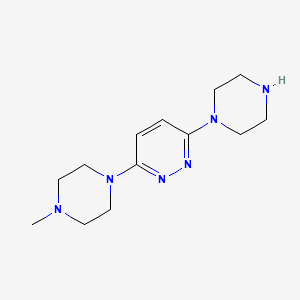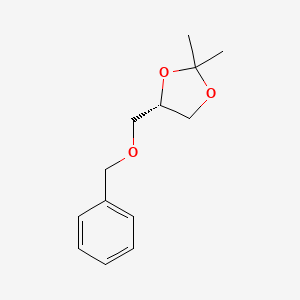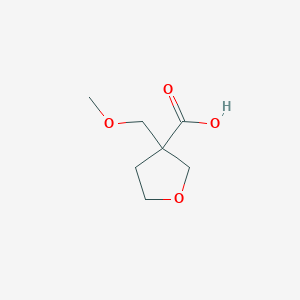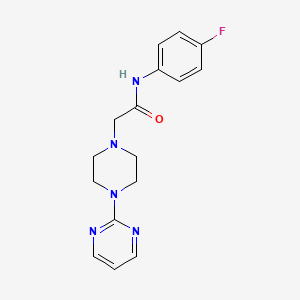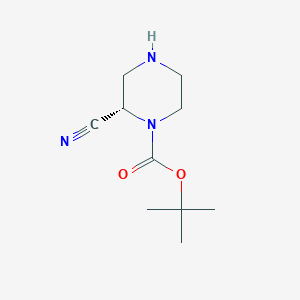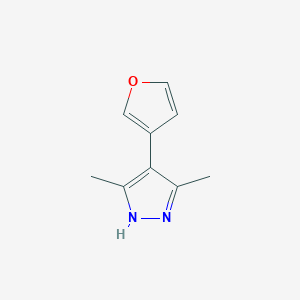![molecular formula C12H14N2O2 B2609397 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 100134-75-6](/img/structure/B2609397.png)
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that many derivatives of cyanoacetamide have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Action Environment
It is known that the reaction conditions can significantly affect the synthesis of cyanoacetamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-methoxyphenethylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in a solvent like dimethylformamide . The reaction typically proceeds at room temperature and yields the desired cyanoacetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Condensation Reactions: Reagents such as aldehydes or ketones, and catalysts like piperidine or pyridine.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides, and bases like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrroles or pyrazoles.
Substitution Reactions: Formation of substituted amides or nitriles.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
- 2-cyano-N-(4-nitrophenyl)acetamide
- 2-cyano-N-(4-chlorophenyl)acetamide
- 2-cyano-N-(4-methylphenyl)acetamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence the reactivity and biological activity of the compounds. For example, the methoxy group in this compound can enhance its solubility and potentially its biological activity compared to other derivatives.
Properties
IUPAC Name |
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-10(3-5-11)7-9-14-12(15)6-8-13/h2-5H,6-7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXFPHMFCMZNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
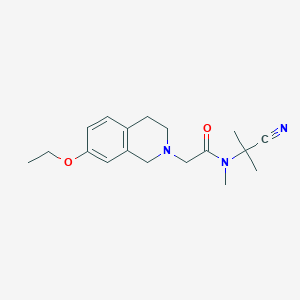
![2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)
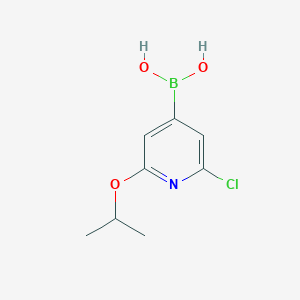
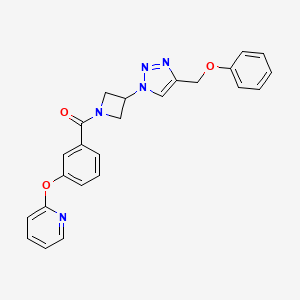
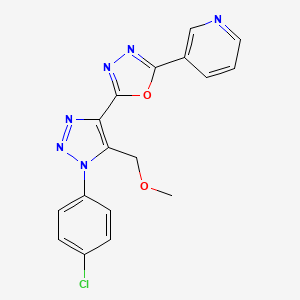
![N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2609322.png)
